2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-13-9-18(27-6)19(10-14(13)2)29(25,26)22-15-7-8-17-16(11-15)23(5)20(24)21(3,4)12-28-17/h7-11,22H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPZKQDHJDEUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the critical steps and considerations for synthesizing this compound with high purity?
The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide coupling. Key steps include:
- Cyclization : Precise temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions during oxazepine ring formation .
- Sulfonation : Use of sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to introduce the benzenesulfonamide group .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents and detects stereochemical impurities .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing effects .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., SYK) or proteases using fluorescence-based assays .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic effects or impurities:
- Variable Temperature NMR : Identifies conformational exchange broadening (e.g., rotamers in the oxazepine ring) .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish regioisomers .
- DFT Calculations : Predicts chemical shifts and coupling constants to validate assignments .
Q. What strategies mitigate low yields in sulfonamide coupling reactions?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amine intermediates .
- Catalysis : Use DMAP or Cu(I) salts to accelerate sulfonyl transfer .
- In Situ Activation : Generate sulfonyl chlorides from sulfonic acids using PCl₅ or SOCl₂ .
Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact bioactivity?
- Electron-Withdrawing Groups (Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., SYK inhibition in ).
- Methoxy Groups : Improve solubility but may reduce membrane permeability .
- Comparative QSAR Models : Use molecular docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .
Q. What experimental approaches address discrepancies between in vitro and in vivo efficacy?
- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation .
- Prodrug Strategies : Mask polar groups (e.g., esterify methoxy) to enhance bioavailability .
- Pharmacokinetic Profiling : Measure Cmax and t½ in rodent models to optimize dosing .
Methodological Notes
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak® columns) is mandatory for isolating enantiomers, as racemic mixtures can confound bioactivity data .
- Data Reproducibility : Document reaction conditions (e.g., ramp rates, degassing protocols) to minimize batch-to-batch variability .
- Contradiction Resolution : Cross-validate spectral data with computational tools (Gaussian, ACD/Labs) before structural reassignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
